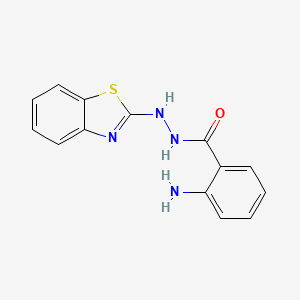
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an acetamide group
Métodos De Preparación
The synthesis of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful introduction of the trifluoromethyl group. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the trifluoromethyl group can be introduced through radical trifluoromethylation, resulting in the formation of trifluoromethylated derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties . In medicine, it could be explored for its potential therapeutic effects. Additionally, in the industry, it may be used in the development of new materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, electronegativity, and bioavailability . These properties contribute to its ability to interact with biological targets, such as receptors and enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
2-Methoxy-N-(1-(4-(trifluoromethyl)phenyl)ethyl)acetamide can be compared with other similar compounds, such as 4-(trifluoromethyl)benzylamine and 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide . These compounds share the trifluoromethyl group, which imparts similar chemical properties. the presence of different functional groups in each compound leads to variations in their chemical behavior and potential applications. The unique combination of the methoxy, trifluoromethyl, and acetamide groups in this compound distinguishes it from other related compounds.
Propiedades
Fórmula molecular |
C12H14F3NO2 |
|---|---|
Peso molecular |
261.24 g/mol |
Nombre IUPAC |
2-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C12H14F3NO2/c1-8(16-11(17)7-18-2)9-3-5-10(6-4-9)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) |
Clave InChI |
IEGRUHKWCSEVHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)





![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)

![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)

